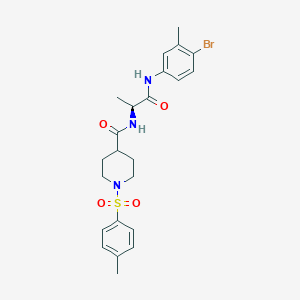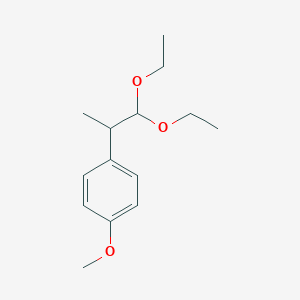![molecular formula C12H19NO4S B12627806 3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid CAS No. 918824-87-0](/img/structure/B12627806.png)
3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid is an organic compound that features a sulfonic acid group, an amino group, and a methoxy-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxy-2-methylbenzyl chloride with ammonia to form 4-methoxy-2-methylbenzylamine.
Sulfonation: The intermediate is then reacted with propane-1-sulfonyl chloride under basic conditions to introduce the sulfonic acid group, yielding the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-{[(4-Hydroxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid.
Reduction: Formation of 3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylphenylboronic acid: Shares the methoxy and methyl substituents but lacks the sulfonic acid and amino groups.
3-Methoxy-4-methylbenzoic acid: Similar aromatic structure but with a carboxylic acid group instead of a sulfonic acid group.
Uniqueness
3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonic acid and amino groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
918824-87-0 |
|---|---|
Molecular Formula |
C12H19NO4S |
Molecular Weight |
273.35 g/mol |
IUPAC Name |
3-[(4-methoxy-2-methylphenyl)methylamino]propane-1-sulfonic acid |
InChI |
InChI=1S/C12H19NO4S/c1-10-8-12(17-2)5-4-11(10)9-13-6-3-7-18(14,15)16/h4-5,8,13H,3,6-7,9H2,1-2H3,(H,14,15,16) |
InChI Key |
SFMYWBYQUVFMMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CNCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(Methylamino)phenyl]morpholin-3-one](/img/structure/B12627729.png)
![N-Hydroxy-3-{[2-(pyridin-2-YL)ethyl]sulfamoyl}propanamide](/img/structure/B12627733.png)





![3-[2-(Prop-1-en-1-yl)phenyl]cyclobutan-1-one](/img/structure/B12627752.png)


![N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-S-benzyl-L-cysteine](/img/structure/B12627786.png)
![N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide](/img/structure/B12627794.png)

